molecular formula C7H4ClFOS B13421344 3-Fluorophenyl chlorothioformate CAS No. 42908-74-7

3-Fluorophenyl chlorothioformate

Cat. No.: B13421344
CAS No.: 42908-74-7
M. Wt: 190.62 g/mol
InChI Key: MUCGPGVJQARSMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O-(3-fluorophenyl) carbonochloridothioate typically involves the reaction of 3-fluorophenol with thiophosgene. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:

    Reaction of 3-fluorophenol with thiophosgene:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

O-(3-fluorophenyl) carbonochloridothioate undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or alcohols

      Conditions: Mild to moderate temperatures

      Products: Corresponding thiocarbamates or thiocarbonates

  • Oxidation and Reduction Reactions

      Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride

      Conditions: Controlled temperatures and pH

      Products: Oxidized or reduced derivatives of the compound

  • Hydrolysis

      Reagents: Water or aqueous bases

      Conditions: Room temperature to slightly elevated temperatures

      Products: 3-fluorophenol and carbon dioxide

Scientific Research Applications

O-(3-fluorophenyl) carbonochloridothioate is utilized in various scientific research applications, including:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic compounds.
    • Employed in the preparation of thiocarbamates and thiocarbonates.
  • Biology

    • Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
  • Industry

Mechanism of Action

The mechanism of action of O-(3-fluorophenyl) carbonochloridothioate involves its reactivity with nucleophiles, leading to the formation of thiocarbamates or thiocarbonates. The compound’s molecular targets include various nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and hydrolysis reactions .

Comparison with Similar Compounds

O-(3-fluorophenyl) carbonochloridothioate can be compared with other similar compounds such as:

  • Phenyl chlorothionoformate

    • Similar structure but lacks the fluorine atom.
    • Used in similar chemical reactions and applications.
  • O-3,4,5-trifluorophenyl carbonochloridothioate

  • S-(3-Fluorophenyl) carbonochloridothioate

Properties

CAS No.

42908-74-7

Molecular Formula

C7H4ClFOS

Molecular Weight

190.62 g/mol

IUPAC Name

O-(3-fluorophenyl) chloromethanethioate

InChI

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-2-5(9)4-6/h1-4H

InChI Key

MUCGPGVJQARSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC(=S)Cl

Origin of Product

United States

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